PQM130

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

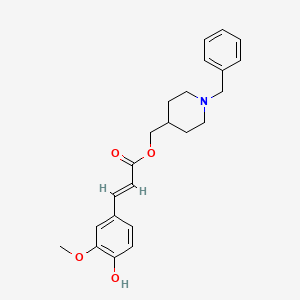

C23H27NO4 |

|---|---|

分子量 |

381.5 g/mol |

IUPAC 名称 |

(1-benzylpiperidin-4-yl)methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H27NO4/c1-27-22-15-18(7-9-21(22)25)8-10-23(26)28-17-20-11-13-24(14-12-20)16-19-5-3-2-4-6-19/h2-10,15,20,25H,11-14,16-17H2,1H3/b10-8+ |

InChI 键 |

QJDRBHVMOOPIGE-CSKARUKUSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2CCN(CC2)CC3=CC=CC=C3)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2CCN(CC2)CC3=CC=CC=C3)O |

产品来源 |

United States |

Foundational & Exploratory

The Multi-Targeted Mechanism of Action of PQM130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQM130 is a novel multitarget-directed ligand, synthesized as a feruloyl-donepezil hybrid compound, demonstrating significant therapeutic potential for Alzheimer's disease (AD). Its mechanism of action extends beyond the singular inhibition of acetylcholinesterase (AChE), a characteristic of its parent compound donepezil. This compound engages a multifaceted approach by concurrently mitigating amyloid-β (Aβ)-induced neurotoxicity, oxidative stress, and neuroinflammation. This is achieved through the strategic modulation of key intracellular signaling pathways, including the Glycogen Synthase Kinase 3β (GSK3β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action: A Multi-Pronged Approach

This compound is engineered to address the complex and multifactorial nature of Alzheimer's disease. Its mechanism of action is centered around three primary pillars: cholinergic enhancement, neuroprotection against Aβ-induced toxicity, and anti-inflammatory activity.

Cholinesterase Inhibition

As a derivative of donepezil, a well-established acetylcholinesterase inhibitor, this compound is anticipated to exhibit potent inhibitory activity against AChE. By inhibiting the breakdown of acetylcholine, this compound increases the levels of this critical neurotransmitter in the synaptic cleft, thereby aiming to ameliorate the cognitive deficits associated with AD. While specific IC50 values for this compound are not publicly available, related feruloyl-donepezil hybrid compounds have demonstrated significant AChE inhibition.

Neuroprotection and Modulation of Signaling Pathways

In response to the neurotoxicity induced by Aβ oligomers, this compound has been shown to promote neuronal survival and protein synthesis.[1][2] This neuroprotective effect is mediated through the modulation of two key signaling pathways:

-

Glycogen Synthase Kinase 3β (GSK3β) Pathway: this compound modulates the activity of GSK3β, a kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[1][2]

-

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway: this compound influences the ERK1/2 signaling cascade, which is crucial for cell survival and plasticity.[1][2]

Antioxidant and Anti-inflammatory Effects

The ferulic acid moiety of this compound contributes to its potent antioxidant and anti-inflammatory properties. The compound effectively reduces oxidative stress by decreasing the formation of reactive oxygen species (ROS) and preserving levels of the endogenous antioxidant glutathione (GSH).[3] Furthermore, this compound alleviates neuroinflammation by reducing the activation of astrocytes, as indicated by decreased glial fibrillary acidic protein (GFAP) expression.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the AChE inhibition data is for structurally similar feruloyl-donepezil hybrids and serves as a proxy for the expected activity of this compound.

| Parameter | Compound | Value | Assay | Source |

| AChE Inhibition (IC50) | Feruloyl-donepezil hybrid (12a) | 0.46 µM | In vitro acetylcholinesterase assay | Dias et al. |

| AChE Inhibition (IC50) | Donepezil-ferulic acid hybrid (5c) | 0.398 µM | In vitro acetylcholinesterase assay | Kong et al. |

| Reduction in ROS formation | This compound (1 mg/kg) | Statistically significant decrease (p < 0.001) vs. Aβ-treated vehicle group | In vivo (mouse hippocampus) | [3] |

| Increase in GSH levels | This compound (0.5 mg/kg) | Statistically significant increase (p < 0.01) vs. Aβ-treated vehicle group | In vivo (mouse hippocampus) | [3] |

| Reduction in GFAP-positive area | This compound (1 mg/kg) | Statistically significant decrease (p < 0.01) vs. Aβ-treated vehicle group | In vivo (mouse hippocampus) | [2][3] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

Caption: this compound modulates GSK3β and ERK1/2 signaling to promote neuroprotection.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for assessing this compound's efficacy in an Alzheimer's disease mouse model.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the methodology typically used for assessing AChE inhibition by donepezil analogs.

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (from electric eel), and test compound (this compound).

-

Procedure:

-

The reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0).

-

Varying concentrations of this compound are pre-incubated with the AChE enzyme for a defined period at a specific temperature.

-

The reaction is initiated by the addition of ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Aβ Oligomer-Induced Alzheimer's Disease Mouse Model

This protocol is based on the study by Morroni et al. (2019).[1][2][3]

-

Animals: Male Swiss mice are used.

-

Aβ Oligomer Preparation and Injection: Aβ1-42 peptide is oligomerized and administered via intracerebroventricular (i.c.v.) injection.

-

This compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 0.5 or 1 mg/kg.

-

Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris water maze test. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured.

-

Tissue Collection and Preparation: Following behavioral testing, mice are euthanized, and brain tissue (specifically the hippocampus) is collected for biochemical analysis.

Western Blot Analysis

-

Protein Extraction: Hippocampal tissue is homogenized in lysis buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of GSK3β and ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)

-

Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

-

Staining: Brain sections are incubated with a primary antibody against GFAP, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

-

Visualization: The staining is visualized using a diaminobenzidine (DAB) substrate.

-

Image Analysis: The GFAP-positive area is quantified using image analysis software to assess the extent of astrogliosis.

Oxidative Stress Marker Assays

-

Reactive Oxygen Species (ROS) Assay: ROS levels in hippocampal homogenates are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Glutathione (GSH) Assay: The levels of reduced glutathione are determined using a colorimetric assay based on the reaction of GSH with DTNB.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its intricate mechanism of action, encompassing acetylcholinesterase inhibition, modulation of critical neuroprotective signaling pathways (GSK3β and ERK1/2), and potent anti-inflammatory and antioxidant effects, positions it as a significant advancement over single-target therapies. The data presented in this technical guide underscore the potential of this compound to not only provide symptomatic relief but also to modify the underlying pathological processes of Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

PQM130 Structural Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PQM130, a feruloyl-donepezil hybrid compound, and its structural analogs. This compound and its derivatives are multi-target agents being investigated for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This document compiles available data on their biological activities, outlines key experimental methodologies for their evaluation, and visualizes their potential mechanisms of action through signaling pathway diagrams.

Core Concepts and Therapeutic Rationale

This compound is a synthetic compound that combines the pharmacophore of donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, with ferulic acid, a natural antioxidant.[1] This hybridization strategy aims to create a single molecule capable of addressing multiple pathological facets of Alzheimer's disease, including cholinergic deficit, oxidative stress, neuroinflammation, and metal-induced toxicity.[1][2][3]

This compound and Its Structural Analogs

Several structural analogs of this compound have been synthesized and evaluated. These compounds typically feature a feruloyl moiety linked to a donepezil-like N-benzylpiperidine fragment. Variations in the substitution pattern on the aromatic ring of the feruloyl group and the nature of the linker have been explored to optimize biological activity.

Chemical Structures

While the specific structure of this compound is not publicly available in the reviewed literature, the general structure of feruloyl-donepezil hybrids involves the N-benzylpiperidine core of donepezil linked to a ferulic acid derivative. Key analogs with reported biological activity include compounds designated as 12a, 12b, 12c , and 5c in the scientific literature.[1][2]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of key this compound structural analogs.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | AChE IC50 (µM) | Source |

| 12a | 0.46 | [1][3] |

| 12b | Not specified, but potent | [1][3] |

| 12c | Not specified, but potent | [1][3] |

| 5c | 0.398 (eeAChE) | [2] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. eeAChE: Acetylcholinesterase from electric eel.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

| Compound | DPPH IC50 (µM) | Source |

| 12a | Moderate activity | [1] |

| 12b | Moderate activity | [1] |

| 12c | Moderate activity | [1] |

| 5c | 24.9 | [2] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher antioxidant potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound analogs) and positive control (e.g., donepezil)

-

96-well microplate and plate reader

Procedure:

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE enzyme solution to initiate a pre-incubation period (typically 15 minutes at 25°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless or yellowish diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol

-

Test compounds (this compound analogs) and positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well microplate and plate reader

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add the test compound solution to each well.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 values are determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine, serotonin, and bradykinin, while the second, later phase is primarily mediated by prostaglandins and involves the infiltration of neutrophils. The ability of a compound to reduce the paw edema indicates its anti-inflammatory potential.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compounds (this compound analogs) and positive control (e.g., indomethacin or diclofenac sodium)

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compounds or positive control are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

-

The initial paw volume or thickness of the right hind paw is measured.

-

A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.

-

The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(

)_control - (Vc−V0Vt−V0Vc−V0V0VcVt

Signaling Pathways and Mechanisms of Action

The multi-target nature of this compound and its analogs suggests their involvement in multiple signaling pathways relevant to Alzheimer's disease pathology.

Neuroprotective Signaling Pathway

The neuroprotective effects of feruloyl-donepezil hybrids are likely mediated through a combination of acetylcholinesterase inhibition and antioxidant activity. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission. Their antioxidant properties, attributed to the feruloyl moiety, help to mitigate oxidative stress, a key contributor to neuronal damage in Alzheimer's disease.

Caption: Proposed neuroprotective mechanism of this compound analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds, as demonstrated in the carrageenan-induced paw edema model, suggest their ability to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediator production.

Caption: Putative anti-inflammatory mechanism of this compound analogs.

Conclusion

This compound and its structural analogs represent a promising class of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to simultaneously inhibit acetylcholinesterase, scavenge free radicals, and exert anti-inflammatory effects addresses the complex and multifactorial nature of this neurodegenerative disorder. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological profiles, and evaluate their therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.

References

Unraveling the Pharmacokinetics of PQM130: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Upon a comprehensive review of scientific literature and clinical data, it has been determined that there is no specific molecule designated as "PQM130" with associated pharmacokinetic data. The query likely refers to the well-characterized transmembrane protein, glycoprotein 130 (gp130) , a critical co-receptor for the interleukin-6 (IL-6) family of cytokines. This guide, therefore, provides an in-depth exploration of the signaling pathways and associated experimental methodologies related to gp130, a pivotal player in diverse physiological and pathological processes.

gp130 is a ubiquitously expressed receptor subunit that does not directly bind cytokines but is essential for signal transduction upon cytokine-receptor interaction. It forms heterodimeric or higher-order complexes with specific cytokine receptors, initiating intracellular signaling cascades that regulate cell proliferation, differentiation, survival, and inflammation.[1][2][3][4] Understanding the intricacies of gp130 signaling is paramount for the development of therapeutics targeting a wide array of diseases, including inflammatory conditions and cancer.

Core Signaling Pathways of gp130

The activation of gp130 by IL-6 family cytokines triggers three primary downstream signaling pathways: the JAK/STAT pathway, the Ras/MAPK pathway, and the PI3K/Akt pathway.[2][3] The interplay and balance between these pathways dictate the ultimate cellular response.

Key Proteins in gp130 Signaling

| Protein Family | Key Members | Primary Function in gp130 Signaling |

| Cytokines | IL-6, Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF) | Ligands that initiate the signaling cascade by binding to their specific receptors and inducing gp130 dimerization.[1][4] |

| Receptors | IL-6R, OSMR, LIFR | Specific cytokine receptors that form complexes with gp130. |

| Kinases | Janus Kinases (JAKs), Mitogen-Activated Protein Kinases (MAPKs), Phosphoinositide 3-Kinase (PI3K) | Phosphorylate downstream target proteins to propagate the signal.[2] |

| Transcription Factors | Signal Transducer and Activator of Transcription (STATs) | Mediate the transcription of target genes involved in various cellular processes.[2][5] |

| Adaptor Proteins & Regulators | SHP2, SOCS3 | Modulate the signaling pathways, providing both positive and negative feedback.[2] |

Detailed Experimental Protocols

While specific pharmacokinetic protocols for "this compound" are unavailable, this section outlines standard methodologies employed to investigate gp130 signaling pathways.

Cell Culture and Stimulation

-

Cell Lines: Utilize relevant cell lines expressing endogenous or overexpressed gp130 and its associated receptors (e.g., breast cancer cell lines ER+ and ER-).[1]

-

Cytokine Stimulation: Treat cells with specific cytokines from the IL-6 family (e.g., OSM, CNTF) at various concentrations and time points to activate gp130 signaling.[1]

Western Blotting for Protein Phosphorylation

-

Objective: To detect the activation of key signaling proteins (STAT3, ERK, AKT) through phosphorylation.[1]

-

Protocol:

-

Lyse stimulated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for phosphorylated forms of STAT3, ERK, and AKT.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence to visualize protein bands.

-

Reverse-Phase Protein Array (RPPA)

-

Objective: To obtain a broad overview of changes in protein expression and phosphorylation across multiple signaling pathways simultaneously.[1]

-

Protocol:

-

Prepare cell lysates from cytokine-stimulated and control cells.

-

Print lysates onto nitrocellulose-coated slides.

-

Incubate slides with a panel of primary antibodies against various signaling proteins.

-

Detect bound antibodies using a labeled secondary antibody and signal amplification system.

-

Analyze the data to identify distinct and overlapping pathways activated by different cytokines.[1]

-

Gene Expression Analysis (qPCR)

-

Objective: To measure the mRNA levels of target genes regulated by gp130 signaling.

-

Protocol:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using primers specific for target genes (e.g., dormancy genes, c-fos, beta-MHC).[5]

-

Normalize gene expression to a housekeeping gene.

-

Visualizing gp130 Signaling and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core gp130 signaling pathways and a typical experimental workflow for their investigation.

Figure 1: The gp130 signaling cascade.

Figure 2: Workflow for studying gp130 signaling.

While the initial query for "this compound" did not yield specific pharmacokinetic information, the extensive body of research on gp130 provides a robust framework for understanding a critical signaling hub. The methodologies and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the therapeutic modulation of the IL-6 cytokine family's effects. The intricate network of signaling downstream of gp130 activation presents numerous opportunities for targeted drug discovery and development, aiming to address a multitude of inflammatory and proliferative diseases. Future research will undoubtedly continue to unravel the complexities of gp130 signaling, paving the way for novel therapeutic interventions.

References

- 1. gp130 cytokines activate novel signaling pathways and alter bone dissemination in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gp130 Cytokines Activate Novel Signaling Pathways and Alter Bone Dissemination in ER+ Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gp130-Dependent signalling pathway is not enhanced in gp130 transgenic heart after LIF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PQM130 in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQM130, a novel feruloyl-donepezil hybrid compound, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its modulation of key cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates the role of this compound in mitigating neurotoxicity, inflammation, and apoptosis. Detailed experimental methodologies, quantitative data summaries, and visual representations of signaling cascades are presented to offer a thorough understanding of this compound's mechanism of action for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic hybrid molecule that combines the N-benzylpiperidine group of donepezil, an acetylcholinesterase inhibitor, with the feruloyl group, known for its antioxidant properties.[1] This unique structure allows this compound to act on multiple targets implicated in the pathophysiology of Alzheimer's Disease.[2][3] Primarily, this compound has been shown to counteract the neurotoxic effects of amyloid-β oligomers (AβO), which are key pathogenic factors in Alzheimer's Disease.[2][3] Its therapeutic effects are attributed to its ability to reduce oxidative stress, neuroinflammation, and neuronal apoptosis.[1][2][3][4] This guide will delve into the specific cellular signaling pathways modulated by this compound that lead to these protective outcomes.

Core Signaling Pathways Modulated by this compound

Preclinical research has identified two primary signaling pathways that are significantly influenced by this compound: the Glycogen Synthase Kinase 3β (GSK3β) pathway and the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Modulation of the GSK3β Signaling Pathway

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival and apoptosis. In the context of neurodegeneration, the overactivation of GSK3β is associated with neuronal cell death. This compound has been shown to promote the inhibitory phosphorylation of GSK3β.[2][3][5] This inactivation of GSK3β is a key mechanism through which this compound enhances cell survival and protein synthesis.[2][3][4]

Modulation of the ERK1/2 Signaling Pathway

The Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) are key components of the MAPK signaling cascade, which regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of AβO-induced neurotoxicity, the phosphorylation of ERK1/2 is increased, contributing to the apoptotic response in neurons.[4][5] this compound treatment has been demonstrated to repress the AβO-induced phosphorylation of ERK1/2, thereby contributing to its anti-apoptotic effect.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

| Parameter | Vehicle Control (AβO) | This compound (0.5 mg/kg) | This compound (1 mg/kg) |

| Cognitive Function | |||

| Spatial Memory (Y-maze) | Significant Impairment | Ameliorated | Ameliorated |

| Hippocampal Apoptosis | |||

| Caspase-9 Activation | Markedly Increased | Inhibited | Significantly Inhibited |

| Caspase-3 Activation | Markedly Increased | Inhibited | Significantly Inhibited |

| Oxidative Stress Markers | |||

| Glutathione (GSH) Levels | Decreased | Increased to near sham levels | Increased |

| Signaling Protein Phosphorylation | |||

| p-GSK3β (Ser9) | Decreased | Significantly Increased | Increased |

| p-ERK1/2 | Significantly Increased | Markedly Repressed | Markedly Repressed |

Data synthesized from studies where this compound was administered intraperitoneally for 10 days following intracerebroventricular injection of AβO in mice.[1][2][3][5]

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

In Vivo Mouse Model of Alzheimer's Disease

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Neurotoxicity: Mice receive an intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers (AβO) to induce Alzheimer's-like pathology, including memory impairment, oxidative stress, and neuroinflammation.[2][3]

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.5 mg/kg and 1.0 mg/kg for a period of 10 consecutive days, starting after the AβO injection.[2][3]

-

Behavioral Testing: Spatial learning and memory are assessed using tests such as the Y-maze.

-

Biochemical Analysis: Following the treatment period, mice are euthanized, and hippocampal tissue is collected for biochemical analyses, including Western blotting and oxidative stress assays.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Hippocampal tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of GSK3β and ERK1/2, as well as antibodies for caspase-3, caspase-9, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein levels.

Assessment of Apoptosis

-

Caspase Activity: The activation of caspase-9 and caspase-3, key mediators of the apoptotic cascade, is measured by Western blot analysis of their cleaved (active) forms in hippocampal lysates.[5]

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on brain sections to visualize apoptotic cells.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective effects in preclinical models of Alzheimer's Disease by modulating the GSK3β and ERK1/2 signaling pathways. Its ability to inhibit GSK3β and suppress the pro-apoptotic ERK1/2 signaling cascade highlights its potential as a multi-target therapeutic agent. The downstream effects of these modulations, including the reduction of oxidative stress and inhibition of the caspase-mediated apoptotic pathway, further underscore its therapeutic promise.[4][5]

Future research should focus on further delineating the upstream regulators of GSK3β and ERK1/2 that are targeted by this compound. Investigating the potential role of this compound in other neurodegenerative disorders characterized by similar pathological mechanisms is also a promising avenue. Additionally, studies exploring the pharmacokinetics and long-term safety profile of this compound are essential for its translation into clinical applications. The comprehensive understanding of this compound's mechanism of action provided in this guide serves as a valuable resource for the continued development of this and other multi-target ligands for the treatment of complex neurological diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glycogen Synthase Kinase 3 Phosphorylates RBL2/p130 during Quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase-3β (GSK3β) Binds to and Promotes the Actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reports on the Efficacy of PQM130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical data on PQM130, a novel multi-target compound designed for the potential treatment of Alzheimer's disease. This compound is a hybrid molecule synthesized from ferulic acid and donepezil, aiming to address the complex neurodegenerative processes of Alzheimer's.[1][2] This document summarizes the quantitative efficacy data, details the experimental protocols used in the initial studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The initial efficacy of this compound was evaluated in a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO).[1][2] The compound was administered via intraperitoneal (i.p.) injection at doses of 0.5 and 1.0 mg/kg for 10 consecutive days.[1] The key findings are presented in the tables below.

Table 1: Effects of this compound on Cognitive Deficits

| Behavioral Test | Group | Performance Metric | Result | Statistical Significance |

| Morris Water Maze (MWM) | AβO + Vehicle | Escape Latency (seconds) | Increased | - |

| AβO + Donepezil (1 mg/kg) | Escape Latency (seconds) | Decreased | p < 0.001 | |

| AβO + this compound (0.5 mg/kg) | Escape Latency (seconds) | Decreased | p < 0.05 | |

| AβO + this compound (1.0 mg/kg) | Escape Latency (seconds) | Decreased | p < 0.001 | |

| Y-Maze | AβO + Vehicle | Spontaneous Alternation (%) | Decreased | - |

| AβO + Donepezil (1 mg/kg) | Spontaneous Alternation (%) | Increased | p < 0.001 | |

| AβO + this compound (0.5 mg/kg) | Spontaneous Alternation (%) | Increased | p < 0.05 | |

| AβO + this compound (1.0 mg/kg) | Spontaneous Alternation (%) | Increased | p < 0.001 |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound

| Biomarker | Group | Change | Statistical Significance |

| Neuronal Death (Hippocampus) | AβO + Vehicle | Increased | - |

| AβO + this compound (1.0 mg/kg) | Decreased | p < 0.05 | |

| Caspase-9 Activation | AβO + Vehicle | Increased | - |

| AβO + this compound (1.0 mg/kg) | Decreased | p < 0.05 | |

| Caspase-3 Activation | AβO + Vehicle | Increased | - |

| AβO + this compound (1.0 mg/kg) | Decreased | p < 0.01 | |

| Glutathione (GSH) Levels | AβO + Vehicle | Decreased | - |

| AβO + this compound (0.5 mg/kg) | Increased | p < 0.01 | |

| Glutathione Reductase (GR) mRNA | AβO + Vehicle | Decreased | - |

| AβO + this compound (0.5 mg/kg) | Increased | p < 0.05 | |

| Astrocyte Activation (GFAP) | AβO + Vehicle | Increased | - |

| AβO + this compound (1.0 mg/kg) | Decreased | p < 0.01 |

Table 3: Modulation of Signaling Pathways by this compound

| Protein | Group | Change in Phosphorylation | Statistical Significance |

| GSK3β (Ser9) | AβO + Vehicle | Decreased | - |

| AβO + this compound (0.5 mg/kg) | Increased | p < 0.05 | |

| ERK1/2 | AβO + Vehicle | Decreased | - |

| AβO + this compound (1.0 mg/kg) | Increased | p < 0.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial reports on this compound efficacy.

Animal Model: Amyloid-β Oligomer (AβO)-Induced Neurotoxicity

A mouse model of Alzheimer's disease was established through the intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers.[3][4][5]

-

Aβ1-42 Oligomer Preparation: Synthetic Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to obtain a monomeric state. The HFIP is then evaporated, and the resulting peptide film is dissolved in dimethyl sulfoxide (DMSO). This solution is then diluted with phosphate-buffered saline (PBS) and incubated at 37°C for 7 days to promote oligomerization.[3]

-

Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A single i.c.v. injection of the Aβ1-42 oligomer solution is administered into the lateral ventricle.

-

Treatment Administration: this compound (0.5 or 1.0 mg/kg), donepezil (1 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection for 10 consecutive days, starting after the AβO injection.[1]

Behavioral Analysis

The MWM test is used to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool is filled with water made opaque. A hidden platform is submerged beneath the water's surface in one of the four quadrants.

-

Training Phase: Mice undergo four trials per day for five consecutive days. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.

The Y-maze test is used to evaluate spatial working memory by assessing the willingness of rodents to explore new environments.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed at the center of the maze and allowed to freely explore the three arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as [(Number of alternations) / (Total arm entries - 2)] x 100.

Biochemical and Histological Analysis

This technique is used to quantify the levels of specific proteins, including the phosphorylated forms of GSK3β and ERK1/2.

-

Sample Preparation: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of GSK3β and ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.

This method is used to assess astrocytic activation, a marker of neuroinflammation.

-

Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

-

Staining: Brain sections are incubated with a primary antibody against GFAP, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The staining is visualized with a chromogen, and the sections are counterstained.

-

Analysis: The GFAP-positive area in the hippocampus is quantified using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in counteracting Aβ oligomer-induced neurotoxicity.

Caption: Experimental workflow for evaluating the efficacy of this compound in the AβO-induced mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound, a Novel Feruloyl–Donepezil Hybrid Compound, Effectively Ameliorates the Cognitive Impairments and Pathology in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 3. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: PQM130 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanism of action. The following sections include methodologies for determining cell viability, inducing and quantifying apoptosis, and analyzing key signaling pathways affected by this compound treatment.

Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may modulate signaling pathways critical for cell survival and proliferation.

Data Presentation

The following tables summarize quantitative data from hypothetical studies on this compound, providing a framework for expected results.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 6.5 |

| Jurkat | T-cell Leukemia | 3.1 |

Table 2: Apoptosis Induction by this compound in Jurkat Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.3 ± 1.2 |

| This compound | 3 | 45.8 ± 3.5 |

| This compound | 6 | 78.2 ± 4.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cancer cell line of interest

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using an Annexin V and Propidium Iodide (PI) assay.[2]

Materials:

-

This compound

-

Cancer cell line (e.g., Jurkat)

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

-

Harvest the cells, including any floating cells, by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Caption: Hypothetical signaling pathway of this compound action.

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for PQM130 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PQM130, a novel feruloyl-donepezil hybrid compound, in a murine model of Alzheimer's disease. The protocols detailed below are based on the findings from preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

Introduction to this compound

This compound is a multi-target drug candidate designed to combat the complex neurodegenerative processes associated with Alzheimer's disease (AD). As a feruloyl-donepezil hybrid, it combines the acetylcholinesterase inhibitory activity of donepezil with the antioxidant and anti-inflammatory properties of ferulic acid.[1][2][3][4] Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and key pathological features of AD in animal models.[1][2][3][4]

Mechanism of Action

In a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO), this compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways. Specifically, this compound treatment leads to the modulation of glycogen synthase kinase 3β (GSK3β) and extracellular signal-regulated kinases (ERK1/2).[1][2][3][4] This modulation helps to reduce oxidative stress, neuroinflammation, and apoptosis, while promoting cell survival and protein synthesis.[1][2][3][4]

Proposed Signaling Pathway of this compound in an Alzheimer's Disease Model

Caption: Proposed signaling pathway of this compound in an AβO-induced mouse model of Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze Test

| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (seconds) |

| Sham + Vehicle | 25.4 ± 3.1 | 35.6 ± 4.2 |

| AβO + Vehicle | 55.2 ± 5.8 | 15.1 ± 2.9 |

| AβO + this compound (0.5 mg/kg) | 38.7 ± 4.5 | 28.9 ± 3.7 |

| AβO + this compound (1 mg/kg) | 32.1 ± 3.9 | 32.4 ± 4.1 |

| AβO + Donepezil (1 mg/kg) | 45.9 ± 5.1 | 20.3 ± 3.3 |

*p < 0.05, **p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress and Neuroinflammation

| Treatment Group | Hippocampal ROS Levels (Fold Change vs. Sham) | Hippocampal GSH Levels (Fold Change vs. Sham) | Hippocampal GFAP Expression (Fold Change vs. Sham) |

| Sham + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |

| AβO + Vehicle | 2.87 ± 0.31 | 0.54 ± 0.07 | 2.58 ± 0.29 |

| AβO + this compound (0.5 mg/kg) | 1.65 ± 0.22 | 0.85 ± 0.08 | 1.76 ± 0.21* |

| AβO + this compound (1 mg/kg) | 1.21 ± 0.18 | 0.94 ± 0.10 | 1.32 ± 0.17** |

| AβO + Donepezil (1 mg/kg) | 2.51 ± 0.28 | 0.61 ± 0.09 | 2.21 ± 0.25 |

*p < 0.05, **p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Key Signaling Proteins

| Treatment Group | p-GSK3β (Ser9) / Total GSK3β Ratio (Fold Change vs. Sham) | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Sham) |

| Sham + Vehicle | 1.00 ± 0.11 | 1.00 ± 0.13 |

| AβO + Vehicle | 0.48 ± 0.06 | 0.52 ± 0.07 |

| AβO + this compound (1 mg/kg) | 0.89 ± 0.09 | 0.91 ± 0.10 |

**p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound in an Alzheimer's disease mouse model.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an AβO-induced mouse model of Alzheimer's disease.

Protocol 1: Preparation and Administration of Aβ1-42 Oligomers

Objective: To induce an Alzheimer's disease-like pathology in mice.

Materials:

-

Aβ1-42 peptide

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile water

-

Hamilton syringe

Procedure:

-

Aβ1-42 Reconstitution: Dissolve Aβ1-42 peptide in sterile water to a concentration of 1 mg/mL.

-

Oligomer Formation: Incubate the Aβ1-42 solution at 4°C for 24 hours to promote the formation of oligomers.

-

Animal Surgery: Anesthetize the mice according to approved institutional protocols.

-

Stereotaxic Injection: Secure the mouse in a stereotaxic frame. Inject 3 µL of the Aβ1-42 oligomer solution (or vehicle for the sham group) into the lateral ventricle using the following coordinates from bregma: anteroposterior (AP), -0.5 mm; mediolateral (ML), ±1.0 mm; dorsoventral (DV), -2.0 mm.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: this compound Administration

Objective: To treat the AβO-induced pathology with this compound.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.9% saline with 5% DMSO)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentrations (0.5 mg/kg and 1 mg/kg).

-

Administration: 24 hours after the i.c.v. injection of AβO, begin daily intraperitoneal (i.p.) injections of this compound or vehicle.

-

Treatment Duration: Continue the daily injections for 10 consecutive days.

Protocol 3: Morris Water Maze Test

Objective: To assess spatial learning and memory.

Materials:

-

Circular water tank (1.5 m diameter)

-

Submerged platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system

Procedure:

-

Acquisition Phase (Days 11-14 post-AβO injection):

-

Fill the tank with water and make it opaque. Place the hidden platform in a fixed quadrant.

-

Conduct four trials per day for each mouse, starting from different quadrants.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial (Day 15):

-

Remove the platform from the tank.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Protocol 4: Biochemical Assays for Oxidative Stress

Objective: To measure markers of oxidative stress in the hippocampus.

Materials:

-

Hippocampal tissue homogenates

-

Reagents for ROS (e.g., DCFH-DA) and GSH (e.g., Ellman's reagent) assays

-

Fluorometer/spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the dissected hippocampi in an appropriate buffer on ice.

-

ROS Assay: Incubate the homogenate with a fluorescent probe (e.g., DCFH-DA) and measure the fluorescence intensity, which is proportional to the level of ROS.

-

GSH Assay: Use a colorimetric assay (e.g., Ellman's reagent) to measure the levels of reduced glutathione (GSH) in the homogenates.

Protocol 5: Immunohistochemistry for Neuroinflammation

Objective: To assess astrogliosis, a marker of neuroinflammation.

Materials:

-

Brain sections (paraffin-embedded or frozen)

-

Primary antibody against Glial Fibrillary Acidic Protein (GFAP)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex

-

DAB substrate kit

-

Microscope

Procedure:

-

Tissue Preparation: Prepare brain sections for immunohistochemical staining.

-

Antigen Retrieval: Perform antigen retrieval if necessary.

-

Blocking: Block non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with the anti-GFAP primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the avidin-biotin-peroxidase complex and DAB substrate.

-

Imaging and Analysis: Capture images of the stained sections and quantify the GFAP-positive area in the hippocampus.

Protocol 6: Western Blot for Signaling Proteins

Objective: To measure the levels of total and phosphorylated GSK3β and ERK1/2.

Materials:

-

Hippocampal tissue lysates

-

Primary antibodies against total and phosphorylated (Ser9) GSK3β, and total and phosphorylated ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Protein Extraction: Extract total protein from hippocampal tissue.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with the specific primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for GSK3β and ERK1/2.

References

Preparing PQM130 Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a feruloyl-donepezil hybrid compound investigated for its neuroprotective and anti-inflammatory properties, making it a compound of interest in Alzheimer's disease research.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in various in vitro assays. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₇NO₄ | [1] |

| Molecular Weight | 381.46 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Powder Storage | -20°C for up to 2 years | [1] |

| Stock Solution Storage | -80°C for up to 6 months; 4°C for up to 2 weeks | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro studies.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh 3.81 mg of this compound powder using an analytical balance. To do this, first, place a sterile microcentrifuge tube on the balance and tare it. Then, carefully add the this compound powder to the tube until the desired weight is reached.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Visually inspect the solution against a light source to ensure no undissolved particles remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

Protocol 2: Preparation of a 1 µM Working Solution

This protocol provides an example of how to prepare a 1 µM working solution from the 10 mM stock solution for use in a typical cell-based assay. In vitro neuroprotection assays often utilize this compound in concentrations ranging from 0.01 to 10 µM.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. Mix well by gentle pipetting.

-

Final Dilution: To prepare the 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. The final volume of the working solution will be 1 mL.

-

Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solution (in this example, 0.01%) to account for any effects of the solvent on the cells.

-

Immediate Use: Use the freshly prepared working solution immediately in your assay for optimal results.

Mandatory Visualizations

Caption: Workflow for this compound solution preparation.

Caption: this compound's proposed neuroprotective pathway.

References

Application Notes and Protocols for the Detection of PQM130 in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a novel feruloyl-donepezil hybrid compound showing promise as a multi-target drug candidate for the treatment of Alzheimer's disease. Its therapeutic potential stems from its neuroprotective and anti-inflammatory activities against amyloid-beta (Aβ)-induced neurotoxicity. To facilitate preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices, particularly in target tissues such as the brain, are essential.

This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Overview of the Analytical Workflow

The quantification of this compound in tissue samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing. A generalized workflow is depicted below.

Proposed Signaling Pathway of this compound in Alzheimer's Disease

This compound is designed to counteract the neurotoxic effects of Aβ oligomers and associated neuroinflammation. The following diagram illustrates a potential mechanism of action where this compound may intervene in the pathological signaling cascade of Alzheimer's disease. Growing evidence suggests that the pathogenesis of Alzheimer's disease is not limited to the neuronal compartment but also involves strong interactions with immunological processes in the brain.[1][2] Misfolded and aggregated proteins can bind to pattern recognition receptors on microglia and astroglia, inducing an innate immune response and the release of inflammatory mediators.[1][2]

Quantitative Data Summary

The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of a small molecule like this compound in tissue homogenates. These values are based on established bioanalytical method validation guidelines.[3][4]

Table 1: Calibration Curve and Sensitivity

| Parameter | Recommended Value |

| Calibration Model | Linear, weighted (1/x or 1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| LLOQ Accuracy and Precision | Within ±20% of nominal value |

Table 2: Accuracy and Precision

| QC Level | Accuracy (% Bias) | Precision (% RSD) |

| Low | Within ±15% | ≤ 15% |

| Medium | Within ±15% | ≤ 15% |

| High | Within ±15% | ≤ 15% |

Table 3: Matrix Effect and Recovery

| Parameter | Acceptance Criteria |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

Experimental Protocols

Tissue Sample Preparation

This protocol describes a general procedure for the extraction of this compound from brain tissue. Optimization may be required based on the specific tissue type and laboratory instrumentation.

Materials:

-

Tissue sample (e.g., brain), stored at -80°C

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Internal Standard (IS) spiking solution (a structurally similar compound, ideally a stable isotope-labeled this compound)

-

Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

-

Centrifuge capable of 4°C and >10,000 x g

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)

Protocol:

-

Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

-

Add a 3-fold volume (w/v) of ice-cold homogenization buffer.

-

Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.

-

Transfer a known volume of the homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

-

Add the internal standard spiking solution.

-

Add a 3-fold volume of ice-cold protein precipitation solvent.

-

Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for this compound. A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in quantitative analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [M+H]⁺ > fragment 1 (quantifier), [M+H]⁺ > fragment 2 (qualifier)

-

Internal Standard: [M+H]⁺ > fragment

-

-

Optimization: The specific precursor and product ions, as well as collision energies and other source parameters, must be optimized by infusing a standard solution of this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the reliable quantification of this compound in tissue samples. Adherence to these guidelines, along with proper method validation, will ensure the generation of high-quality data to support the advancement of this compound in drug development.

References

- 1. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Anti-Cancer Agent Targeting the p130Cas Signaling Pathway

Note to the Reader: The compound "PQM130" specified in the topic does not correspond to a known molecule in publicly available scientific literature. Therefore, these application notes have been generated using the well-characterized p130Cas signaling pathway as a representative target for a hypothetical anti-cancer agent. The data and protocols provided are illustrative examples based on common methodologies used in cancer cell line studies.

Introduction

The Crk-associated substrate (p130Cas) is a key scaffolding protein involved in integrating signals from the extracellular matrix and growth factors, which in turn regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1][2] Dysregulation of the p130Cas signaling pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3] These application notes provide a comprehensive guide for researchers utilizing a novel inhibitor of the p130Cas pathway in cancer cell line studies.

Data Presentation

The following table summarizes the hypothetical cytotoxic activity of a novel p130Cas inhibitor across a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 22.1 |

| HCT116 | Colon Cancer | 12.8 |

| PC-3 | Prostate Cancer | 18.9 |

| PANC-1 | Pancreatic Cancer | 25.4 |

Signaling Pathway

The p130Cas signaling pathway is a central hub for various oncogenic signals. Upon activation by upstream kinases such as Src and FAK, p130Cas becomes tyrosine-phosphorylated, creating docking sites for adaptor proteins like Crk.[2] This leads to the activation of downstream effectors including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1]

Caption: The p130Cas signaling pathway and the inhibitory action of a hypothetical agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the p130Cas inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

p130Cas inhibitor stock solution (in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

-

Prepare serial dilutions of the p130Cas inhibitor in complete medium.

-

Remove the overnight medium and add 100 µL of the medium containing various concentrations of the inhibitor or vehicle control (DMSO) to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[4]

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

p130Cas inhibitor

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the p130Cas inhibitor at the desired concentrations for 48 hours.

-

Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[5]

-

Wash the cells twice with ice-cold PBS and centrifuge to pellet the cells.

-

Resuspend the cells in 1X Annexin V binding buffer.[4]

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][7]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

-

Analyze the stained cells using a flow cytometer.[5]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of proteins within the p130Cas signaling pathway.

Materials:

-

Cancer cell lines

-

p130Cas inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p130Cas, anti-p130Cas, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with the p130Cas inhibitor for the desired time.

-

Lyse the cells in ice-cold lysis buffer.[8]

-

Determine the protein concentration of the lysates.[8]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detect the protein bands using an ECL detection reagent and an imaging system.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anti-cancer agent in cancer cell line studies.

Caption: A general experimental workflow for in vitro cancer cell line studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Src, p130Cas, and Mechanotransduction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Protein transfer and visualization in western blot | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for PQM130 in In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

Subject: Detailed Application and Protocol Guide for the In Vivo Use of PQM130

Extensive research has been conducted to provide detailed application notes and protocols for the utilization of this compound in in vivo imaging techniques. Despite a comprehensive search of scientific literature, commercial product databases, and patent filings, no specific fluorescent probe or imaging agent with the designation "this compound" has been identified.

The information available in the public domain does not contain any reference to a molecule with this name. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific publications, a newly developed probe with limited public information, or potentially an incorrect identifier.

Therefore, it is not possible to provide the specific application notes, quantitative data, experimental protocols, and visualizations as requested. The successful generation of such detailed documentation is contingent on the availability of foundational data regarding the molecule's properties, including but not limited to:

-

Chemical Structure and Properties: Molecular weight, solubility, and stability.

-

Optical Properties: Excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability.

-

Biological Target and Mechanism of Action: The specific cellular or molecular target and how the probe interacts with it to generate a signal.

-

Pharmacokinetics and Biodistribution: Data on absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

-

Toxicity Profile: Information on any potential cytotoxic or systemic toxic effects.

-

Existing In Vivo Applications: Published studies demonstrating its use in animal models.